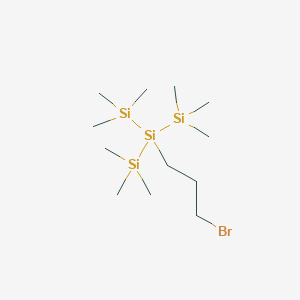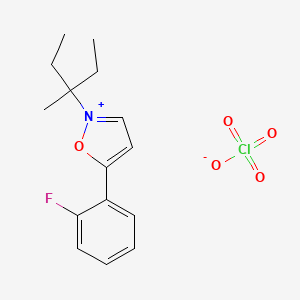
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylpentyl group, and an oxazolium ion, combined with a perchlorate anion. Its unique structure lends itself to a variety of chemical reactions and applications.
準備方法
The synthesis of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazolium Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Methylpentyl Group: This can be done through alkylation reactions.
Formation of the Perchlorate Salt: The final step involves the reaction of the oxazolium compound with perchloric acid to form the perchlorate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Addition: The oxazolium ion can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The oxazolium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the methylpentyl group can influence its overall stability and reactivity.
類似化合物との比較
When compared to similar compounds, 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of functional groups. Similar compounds include:
5-Phenyl-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(2-Chlorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
5-(2-Fluorophenyl)-2-(3-ethylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
特性
CAS番号 |
918884-97-6 |
|---|---|
分子式 |
C15H19ClFNO5 |
分子量 |
347.76 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C15H19FNO.ClHO4/c1-4-15(3,5-2)17-11-10-14(18-17)12-8-6-7-9-13(12)16;2-1(3,4)5/h6-11H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
PGUHWBWCUOOMEA-UHFFFAOYSA-M |
正規SMILES |
CCC(C)(CC)[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



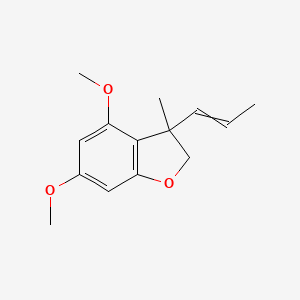
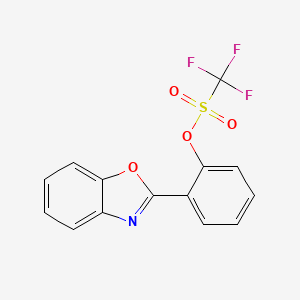

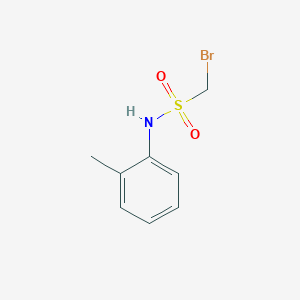
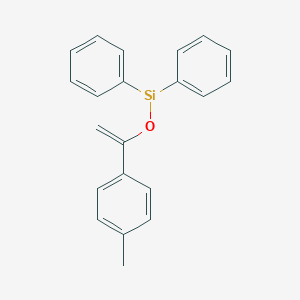
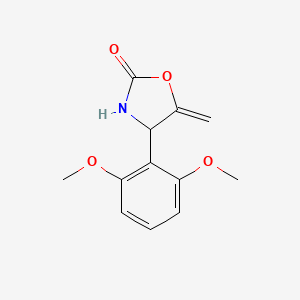
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
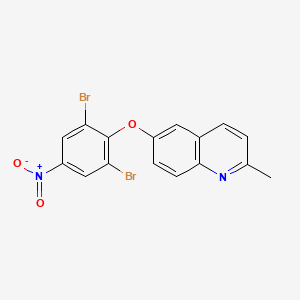
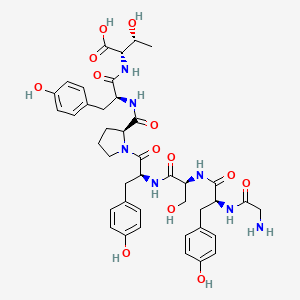
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
